1-[(2-BROMO-4-CHLOROPHENOXY)METHYL]-N~3~-(4-METHYL-1,3-THIAZOL-2-YL)-1H-PYRAZOLE-3-CARBOXAMIDE
Overview
Description
1-[(2-BROMO-4-CHLOROPHENOXY)METHYL]-N~3~-(4-METHYL-1,3-THIAZOL-2-YL)-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound with a unique structure that includes a pyrazole ring, a thiazole ring, and halogenated phenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-BROMO-4-CHLOROPHENOXY)METHYL]-N~3~-(4-METHYL-1,3-THIAZOL-2-YL)-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common synthetic routes include:
Friedel-Crafts Acylation: This step involves the acylation of aromatic compounds using acyl chlorides in the presence of a Lewis acid catalyst such as aluminum chloride.
Nitration and Reduction:
Cyclization Reactions: Formation of the pyrazole and thiazole rings through cyclization reactions involving hydrazines and thioamides.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of solvents and catalysts. The process may also involve purification steps such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[(2-BROMO-4-CHLOROPHENOXY)METHYL]-N~3~-(4-METHYL-1,3-THIAZOL-2-YL)-1H-PYRAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of nitro groups to amines.
Substitution: Halogen atoms can be substituted with other nucleophiles.
Cyclization: Formation of ring structures through intramolecular reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Lewis acids like aluminum chloride, palladium catalysts for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
1-[(2-BROMO-4-CHLOROPHENOXY)METHYL]-N~3~-(4-METHYL-1,3-THIAZOL-2-YL)-1H-PYRAZOLE-3-CARBOXAMIDE has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure and functional groups.
Agrochemicals: Possible application as a pesticide or herbicide due to its bioactive properties.
Material Science: Use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-[(2-BROMO-4-CHLOROPHENOXY)METHYL]-N~3~-(4-METHYL-1,3-THIAZOL-2-YL)-1H-PYRAZOLE-3-CARBOXAMIDE involves interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Difenoconazole: A fungicide with a similar phenoxy structure.
Thiazole Derivatives: Compounds with thiazole rings that exhibit various biological activities.
Pyrazole Derivatives: Compounds with pyrazole rings used in medicinal chemistry.
Uniqueness
1-[(2-BROMO-4-CHLOROPHENOXY)METHYL]-N~3~-(4-METHYL-1,3-THIAZOL-2-YL)-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to its combination of functional groups and rings, which confer specific chemical and biological properties not found in other compounds.
Properties
IUPAC Name |
1-[(2-bromo-4-chlorophenoxy)methyl]-N-(4-methyl-1,3-thiazol-2-yl)pyrazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrClN4O2S/c1-9-7-24-15(18-9)19-14(22)12-4-5-21(20-12)8-23-13-3-2-10(17)6-11(13)16/h2-7H,8H2,1H3,(H,18,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXPUTMOWIJQLCI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C2=NN(C=C2)COC3=C(C=C(C=C3)Cl)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrClN4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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